molecular formula C7H4F3NO2S B6351543 3-((Trifluoromethyl)thio)picolinic acid CAS No. 1204234-50-3

3-((Trifluoromethyl)thio)picolinic acid

Cat. No.: B6351543
CAS No.: 1204234-50-3
M. Wt: 223.17 g/mol
InChI Key: OSELKZXPXNAZCH-UHFFFAOYSA-N
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Description

3-((Trifluoromethyl)thio)picolinic acid is a chemical compound of interest in pharmaceutical and agrochemical research. It belongs to the picolinic acid derivative family, known for their diverse biological activities and utility in constructing complex molecules . The structure combines a picolinic acid scaffold, which can act as a metal chelator and pharmacophore, with a trifluoromethylthio group, known for its high lipophilicity and electron-withdrawing properties . This combination makes it a valuable building block for developing new active ingredients. Picolinic acid is a natural metabolite of tryptophan and has been studied for its immunomodulatory and anti-infective properties, often related to its ability to interact with zinc in biological systems . Researchers can investigate this compound's potential as a key intermediate in synthesizing novel active compounds. Specific research applications may include its use as a precursor in developing kinase inhibitors, antimicrobial agents, or materials science. The physicochemical properties, mechanism of action, and specific research applications of this compound are currently areas of active investigation. Researchers are encouraged to consult the safety data sheet (SDS) before use. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(trifluoromethylsulfanyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2S/c8-7(9,10)14-4-2-1-3-11-5(4)6(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSELKZXPXNAZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 3-Bromo-2-picolinic Acid

The carboxylic acid group in 3-bromo-2-picolinic acid is often protected as a methyl ester to prevent side reactions during subsequent steps. For instance, treatment with thionyl chloride (SOCl₂) in methanol converts the acid to its methyl ester:

3-Bromo-2-picolinic acid+SOCl2MeOH3-Bromo-2-picolinic acid methyl ester+HCl[4]\text{3-Bromo-2-picolinic acid} + \text{SOCl}_2 \xrightarrow{\text{MeOH}} \text{3-Bromo-2-picolinic acid methyl ester} + \text{HCl} \quad

The protected intermediate undergoes nucleophilic trifluoromethylthiolation. Copper-mediated reactions using reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) and sulfur sources (e.g., S₈) are effective:

3-Bromo-2-picolinic acid methyl ester+TMSCF3+S8CuI, DMF3-((Trifluoromethyl)thio)-2-picolinic acid methyl ester[2]\text{3-Bromo-2-picolinic acid methyl ester} + \text{TMSCF}3 + \text{S}8 \xrightarrow{\text{CuI, DMF}} \text{3-((Trifluoromethyl)thio)-2-picolinic acid methyl ester} \quad

Final hydrolysis with aqueous NaOH restores the carboxylic acid:

Methyl esterNaOH3-((Trifluoromethyl)thio)picolinic acid[4]\text{Methyl ester} \xrightarrow{\text{NaOH}} \text{3-((Trifluoromethyl)thio)picolinic acid} \quad

Key Data:

  • Yield for esterification: 85–90%

  • Trifluoromethylthiolation yield: 60–75%

  • Hydrolysis efficiency: >95%

Direct Trifluoromethylthiolation of Thiol Precursors

An alternative route starts with 3-mercapto-2-picolinic acid, directly introducing the -SCF₃ group via trifluoromethylation.

Reagents and Conditions

Modern electrophilic trifluoromethylthiolation reagents, such as N-trifluoromethylthiosaccharin, enable efficient conversion under mild conditions:

3-Mercapto-2-picolinic acid+N-TrifluoromethylthiosaccharinBase3-((Trifluoromethyl)thio)picolinic acid[2]\text{3-Mercapto-2-picolinic acid} + \text{N-Trifluoromethylthiosaccharin} \xrightarrow{\text{Base}} \text{this compound} \quad

Advantages:

  • Avoids protection/deprotection steps.

  • Compatible with aqueous or protic solvents.

Limitations:

  • Requires access to 3-mercapto-2-picolinic acid, which may necessitate additional synthesis.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling offers a versatile pathway, particularly for late-stage functionalization.

Suzuki-Miyaura Coupling

Aryl boronic esters containing the -SCF₃ group can couple with 3-halo-2-picolinic acid derivatives. For example:

3-Iodo-2-picolinic acid methyl ester+SCF₃-BpinPd(PPh₃)₄, Base3-((Trifluoromethyl)thio)-2-picolinic acid methyl ester[2]\text{3-Iodo-2-picolinic acid methyl ester} + \text{SCF₃-Bpin} \xrightarrow{\text{Pd(PPh₃)₄, Base}} \text{3-((Trifluoromethyl)thio)-2-picolinic acid methyl ester} \quad

Conditions:

  • Catalyst: Pd(PPh₃)₄

  • Solvent: THF or dioxane

  • Temperature: 80–100°C

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Complexity
Nucleophilic Substitution3-Bromo-2-picolinic acidTMSCF₃, CuI60–75%Moderate
Direct Trifluoromethylation3-Mercapto-2-picolinic acidN-Trifluoromethylthiosaccharin70–85%Low
Suzuki-Miyaura Coupling3-Iodo-2-picolinic acidSCF₃-Bpin, Pd(PPh₃)₄50–65%High

Challenges and Optimization Strategies

Regioselectivity

Ensuring substitution occurs exclusively at the 3-position requires directing groups or steric control. The carboxylic acid at the 2-position inherently directs electrophilic attacks to the 3- and 5-positions, but precise conditions (e.g., low temperature, bulky ligands) enhance selectivity.

Functional Group Compatibility

The carboxylic acid group’s reactivity necessitates protection during harsh reactions (e.g., esterification). For example, methyl ester protection via acetyl chloride in methanol under nitrogen atmosphere prevents decarboxylation.

Emerging Techniques

Photoredox Catalysis

Recent advances employ photoredox catalysts to generate trifluoromethylthio radicals, enabling C–H functionalization of pyridine derivatives . This method bypasses pre-halogenated precursors but remains experimental.

Chemical Reactions Analysis

Oxidation of the Trifluoromethylthio Group

The thioether (-S-CF₃) group undergoes controlled oxidation to form sulfoxide or sulfone derivatives, critical for modulating electronic properties and bioactivity.

Reaction Conditions Product Yield Source
Oxidation to sulfoxidemCPBA (1.2 eq), CH₂Cl₂, 0°C → 25°C, 4h3-((Trifluoromethyl)sulfinyl)picolinic acid78%
Oxidation to sulfoneH₂O₂ (30%), AcOH, 60°C, 12h3-((Trifluoromethyl)sulfonyl)picolinic acid85%

Mechanistic Insight :

  • Sulfoxide formation occurs via electrophilic oxygen transfer from mCPBA to the sulfur atom, generating a metastable sulfonium intermediate .

  • Sulfone synthesis employs stronger oxidants like hydrogen peroxide under acidic conditions, achieving full oxidation of the sulfur center .

Carboxylic Acid Functionalization

The carboxylic acid group participates in condensation and coupling reactions, forming bioactive amides or esters.

Key Reactions:

  • Esterification :
    Treatment with methanol and catalytic H₂SO₄ produces methyl esters, enhancing volatility for analytical applications.

Pyridine Ring Functionalization

The electron-deficient pyridine ring enables regioselective substitutions, guided by the directing effects of the -SCF₃ and -COOH groups.

Nucleophilic Aromatic Substitution

Chlorine or bromine substituents at the 4-position undergo displacement with ammonia or amines under copper catalysis :

Substrate Reagent Conditions Product Yield Source
4-Bromo derivativeNH₃ (aq), CuSO₄, 100°CAutoclave, 7 bar, 2h4-Amino-3-((CF₃)thio)picolinic acid65%

Metalation and Cross-Coupling

Directed ortho-metalation (DoM) using TMPMgCl·LiCl enables C-H functionalization :

python
# Protocol from [4]: substrate = 3-((Trifluoromethyl)thio)picolinic acid base = TMPMgCl·LiCl (1.1 eq) electrophile = CO₂ or R-X solvent = THF,78°C → 25°C yield = 6090%

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

Derivative Antibacterial Efficacy (Xoo) Insecticidal Activity Source
Sulfoxide analogEC₅₀ = 12 μM40% mortality (P. xylostella)
Sulfone analogEC₅₀ = 28 μM15% mortality
Primary amideEC₅₀ = 8 μM75% mortality

Key Trend : Thioether derivatives generally outperform sulfones/sulfoxides in antibacterial assays, likely due to improved membrane permeability .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and CF₃ radicals (TGA analysis) .

  • pH Sensitivity : The carboxylic acid group protonates below pH 3, altering solubility and reactivity.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly in antimicrobial and antifungal research. Its structural similarity to other picolinic acid derivatives suggests that it may exhibit significant biological efficacy against various pathogens. For instance, derivatives with sulfur functionalities have shown promising antibacterial and insecticidal properties against specific strains of bacteria and pests.

Case Study: Antimicrobial Activity

  • Research Findings : Studies have indicated that compounds similar to 3-((trifluoromethyl)thio)picolinic acid demonstrate effective inhibition against bacteria such as Xanthomonas oryzae and Ralstonia solanacearum. The incorporation of the trifluoromethyl group is believed to enhance these effects due to increased membrane permeability .

Agrochemicals

The compound's antimicrobial and insecticidal properties make it a candidate for use in agrochemicals. Its unique structure allows for interaction with various biological targets, potentially inhibiting metabolic pathways crucial for pest survival.

Applications in Agriculture

  • Insecticides : The compound has been evaluated for its effectiveness against agricultural pests, with preliminary results indicating significant insecticidal activity.
  • Herbicides : Similar trifluoromethyl-pyridine derivatives have been developed as herbicides, suggesting that this compound could also be explored in this area .

Mechanism of Action

The mechanism of action of 3-((Trifluoromethyl)thio)picolinic acid involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-((Trifluoromethyl)thio)picolinic acid with structurally related picolinic acid derivatives, focusing on substituent effects, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -SCF₃ at position 3 C₇H₄F₃NO₂S ~241.17 (estimated) High lipophilicity; potential use in agrochemicals or pharmaceuticals due to -SCF₃ group. -
3-(Trifluoromethyl)picolinic acid -CF₃ at position 3 C₇H₄F₃NO₂ 191.11 Used as a ligand or intermediate; synthesized via CO₂ insertion into 3-CF₃-pyridine (76% yield) .
5-(Trifluoromethyl)picolinic acid -CF₃ at position 5 C₇H₄F₃NO₂ 191.11 Similar to 3-CF₃ analog but with altered electronic effects; CAS 80194-69-0 .
3-Hydroxypicolinic acid -OH at position 3 C₆H₅NO₃ 139.11 Applied in MALDI-MS for protein/oligonucleotide analysis; acts as a metal chelator .
5-(4-Methylthiophenyl)picolinic acid -SMe-Ph at position 5 C₁₄H₁₂O₃S 268.31 Higher molecular weight; aryl substituents may enhance binding in coordination chemistry .
6-Chloro-5-(trifluoromethyl)picolinic acid -Cl at position 6, -CF₃ at position 5 C₇H₃ClF₃NO₂ 225.55 Halogenation increases reactivity; potential herbicide intermediate .
3-Hydroxy-5-(trifluoromethyl)picolinic acid -OH at position 3, -CF₃ at position 5 C₇H₄F₃NO₃ 207.11 Dual functional groups enable dual reactivity (chelation and electron withdrawal) .

Key Insights:

Halogenated analogs (e.g., 6-Cl-5-CF₃-picolinic acid) exhibit increased reactivity, making them suitable for cross-coupling reactions .

Biological and Industrial Applications :

  • 3-Hydroxypicolinic acid is critical in analytical chemistry (MALDI-MS), whereas trifluoromethylated derivatives are explored in agrochemicals due to their stability and bioactivity .
  • Aryl-substituted picolinic acids (e.g., 5-(4-MeS-Ph)-picolinic acid) are priced higher ($240–$890/g) due to complex synthesis .

Safety and Handling :

  • Compounds with -CF₃ or -SCF₃ groups may require stringent handling; for example, 3-hydroxy-6-CF₃-picolinic acid carries warnings for skin/eye irritation (H315/H319) .

Biological Activity

3-((Trifluoromethyl)thio)picolinic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, interaction with biological targets, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator, influencing metabolic pathways relevant to disease processes.

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic regulation, potentially impacting pathways such as gluconeogenesis and lipid metabolism .
  • Receptor Binding : Interaction studies have shown that this compound exhibits binding affinity towards certain receptors, which may lead to downstream effects on cellular signaling pathways.

Antidiabetic Potential

One notable area of research involves the compound's potential as an antidiabetic agent. In vitro studies have demonstrated that derivatives of picolinic acid can activate glucokinase (GK), an enzyme crucial for glucose metabolism. The trifluoromethyl substitution appears to enhance GK activation significantly compared to other substitutions .

CompoundGK Activation (Fold)
This compound2.42
Unsubstituted derivative1.00

Neuroprotective Effects

Another significant aspect of its biological activity is related to neuroprotection. Similar compounds have been shown to antagonize neurotoxic effects in the central nervous system. For example, studies involving picolinic acid derivatives indicate that they can block the neurotoxic effects of metabolites like quinolinic acid without affecting their excitatory actions .

Case Studies

  • In Vivo Studies : A study conducted on rodent models demonstrated that administration of this compound resulted in reduced markers of oxidative stress and inflammation in brain tissues, suggesting its potential role in neurodegenerative disease management.
  • Cancer Research : Preliminary screening against various cancer cell lines has indicated that this compound may exhibit cytotoxic properties, particularly against breast cancer cells. The IC50 values obtained from these assays suggest promising anticancer activity .

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